![molecular formula C19H16ClN3O3 B2611561 methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate CAS No. 1110960-72-9](/img/structure/B2611561.png)
methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, such as the one you mentioned, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives often involves Fischer indolisation, a robust, clean, high-yielding process . This procedure is rapid and operationally straightforward, generally yielding densely substituted indole products .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with various substituents attached to the indole core. The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(2-chloropyridine-3-carbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-19(25)11-4-5-15-13(9-11)14-10-23(8-6-16(14)22-15)18(24)12-3-2-7-21-17(12)20/h2-5,7,9,22H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVHJTXKCQYQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2611478.png)
![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2611480.png)
![3-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2611482.png)
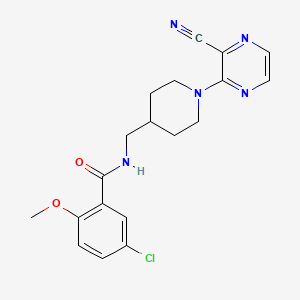

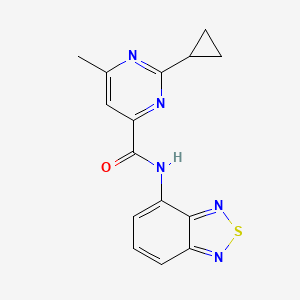
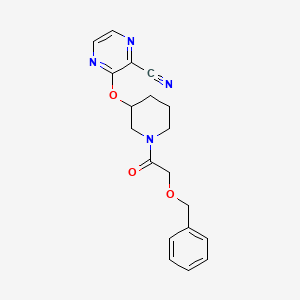
![7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B2611489.png)
![Methyl 2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2611490.png)
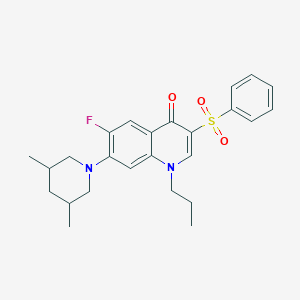
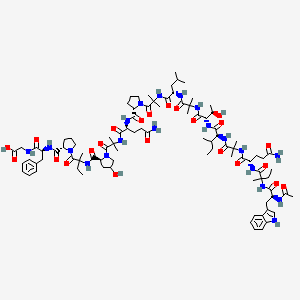


![3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2611500.png)